![molecular formula C22H22Cl2N6O3 B14940867 1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B14940867.png)
1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-DICHLOROPHENYL)UREA: Shares a similar core structure but lacks the additional substituents, resulting in different chemical properties.
N-(2,4-DIMETHOXYANILINO)UREA: Contains the dimethoxyaniline group but differs in other substituents, affecting its reactivity and applications.
N-(4,6-DIMETHYL-2-PYRIMIDINYL)UREA: Includes the pyrimidinyl group, offering unique properties compared to the target compound.
Uniqueness
N-(3,4-DICHLOROPHENYL)-N’-{(2,4-DIMETHOXYANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}UREA stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity enhances its potential for diverse applications and makes it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C22H22Cl2N6O3 |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-[(Z)-N-(2,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea |
InChI |
InChI=1S/C22H22Cl2N6O3/c1-12-9-13(2)26-20(25-12)29-21(28-18-8-6-15(32-3)11-19(18)33-4)30-22(31)27-14-5-7-16(23)17(24)10-14/h5-11H,1-4H3,(H3,25,26,27,28,29,30,31) |
Clave InChI |
VVSOQKOHTCASCG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(/NC2=C(C=C(C=C2)OC)OC)\NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide](/img/structure/B14940789.png)
![N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B14940794.png)
![5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14940795.png)
![Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14940802.png)
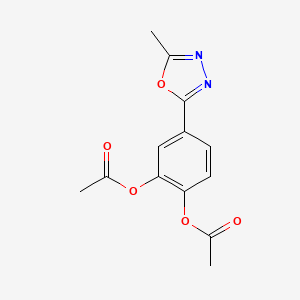
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14940811.png)
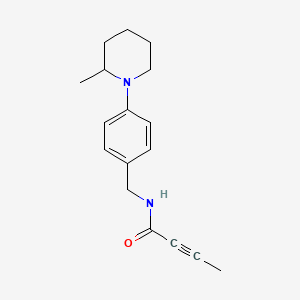
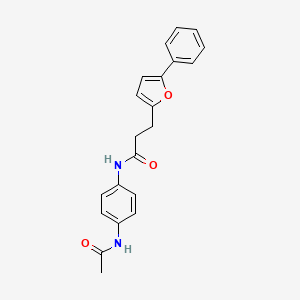
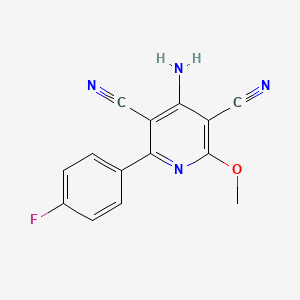
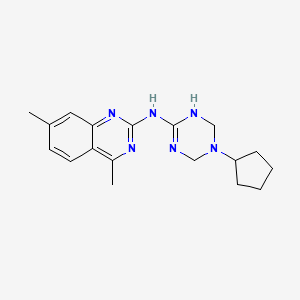
![2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14940845.png)
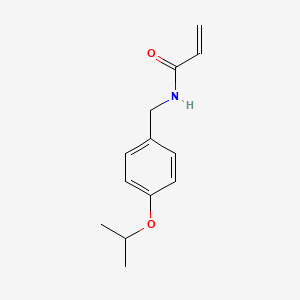
![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)
![N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide](/img/structure/B14940866.png)
